6-Iodopyridine-2,4-dicarbaldehyde

Description

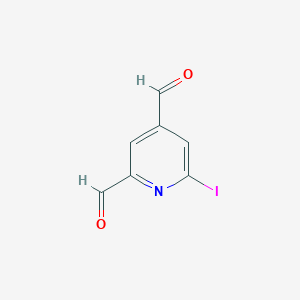

6-Iodopyridine-2,4-dicarbaldehyde (CAS: Not explicitly provided in evidence) is a heterocyclic compound featuring a pyridine core substituted with iodine at the 6-position and aldehyde groups at the 2- and 4-positions. This structure combines the electron-deficient nature of pyridine with the reactivity of aldehyde groups and the steric/electronic influence of iodine.

Properties

Molecular Formula |

C7H4INO2 |

|---|---|

Molecular Weight |

261.02 g/mol |

IUPAC Name |

6-iodopyridine-2,4-dicarbaldehyde |

InChI |

InChI=1S/C7H4INO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |

InChI Key |

QWFVRBXVRCOONF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)I)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodopyridine-2,4-dicarbaldehyde typically involves the iodination of pyridine derivatives followed by formylation. One common method is the iodination of 2,4-dicarbaldehyde pyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Iodopyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

Oxidation: 6-Iodopyridine-2,4-dicarboxylic acid.

Reduction: 6-Iodopyridine-2,4-dimethanol.

Substitution: 6-Azidopyridine-2,4-dicarbaldehyde or 6-Cyanopyridine-2,4-dicarbaldehyde.

Scientific Research Applications

6-Iodopyridine-2,4-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodopyridine-2,4-dicarbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and iodine functional groups. For example, in catalysis, it can act as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect protein function .

Comparison with Similar Compounds

Other Iodopyridine Aldehydes

Several iodopyridine aldehydes are cataloged, differing in substituents and positions:

- 2,5-Dichloro-6-iodonicotinaldehyde (Catalog #HB194): Features chloro groups at 2- and 5-positions, increasing electron-withdrawing effects compared to the parent compound.

- 6-Bromo-5-hydroxy-4-iodopicolinaldehyde : Bromine and hydroxy substituents introduce polar interactions and hydrogen bonding, which may affect solubility and crystallinity compared to the less polar 6-iodopyridine derivative .

Key Differences :

| Compound | Substituents | Reactivity/Solubility Insights |

|---|---|---|

| 6-Iodopyridine-2,4-dicarbaldehyde | I (6), CHO (2,4) | High cross-coupling potential; moderate solubility in polar solvents |

| 2,5-Dichloro-6-iodonicotinaldehyde | Cl (2,5), I (6), CHO (3) | Increased electrophilicity; lower solubility due to Cl |

| 6-Bromo-5-hydroxy-4-iodopicolinaldehyde | Br (6), OH (5), CHO (4) | Hydrogen bonding enhances crystallinity; reactive toward metal coordination |

Pyridine-2,4-dicarbaldehyde (Non-iodinated Analog)

The absence of iodine in Pyridine-2,4-dicarbaldehyde (CAS: 6220-65-1) simplifies its electronic profile. The iodine in this compound:

- Electronic Effects : Acts as an electron-withdrawing group, polarizing the pyridine ring and increasing aldehyde reactivity.

- Applications: The iodine-free analog is less suited for halogen-specific reactions (e.g., Ullmann coupling) but may exhibit better solubility in non-polar solvents .

Benzene-1,4-dicarbaldehyde Derivatives

Compounds like 2,5-bis(octoxy)benzene-1,4-dicarbaldehyde are used in polymer synthesis via Wittig reactions (e.g., green fluorescent polymer 2 in ). Compared to pyridine derivatives:

Pyrrole-3,4-dicarbaldehyde Derivatives

The crystal structure of 2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde () reveals a dihedral angle of 88.7° between the pyrrole and benzene rings. In contrast, pyridine derivatives like this compound likely exhibit flatter geometries due to aromatic nitrogen’s planar nature. Pyrrole’s electron-rich system favors nucleophilic reactions, whereas pyridine’s electron deficiency supports electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.